1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
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Overview
Description
1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a chlorinated phenyl group attached to a prop-2-en-1-yl chain, which is further linked to a diethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
- 1-(3-Bromophenyl)prop-2-en-1-yl diethyl phosphate
- 1-(3-Chlorophenyl)prop-2-en-1-yl dimethyl phosphate
Uniqueness
1-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorinated phenyl group and the diethyl phosphate moiety makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
834905-15-6 |
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Molecular Formula |
C13H18ClO4P |
Molecular Weight |
304.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4P/c1-4-13(11-8-7-9-12(14)10-11)18-19(15,16-5-2)17-6-3/h4,7-10,13H,1,5-6H2,2-3H3 |
InChI Key |
WSVIZWUWYWEQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C=C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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